3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

Description

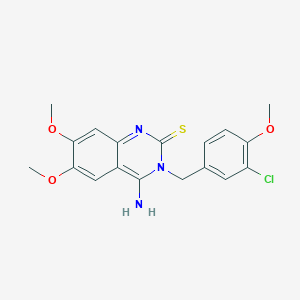

The compound 3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione (CAS: 477848-72-9, molecular formula: C₂₅H₂₄ClN₃O₃S) is a quinazoline derivative characterized by a thione group at position 2, an imino group at position 4, and substituents including 3-chloro-4-methoxybenzyl, 6,7-dimethoxy, and a dihydroquinazoline backbone . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-amino-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c1-23-14-5-4-10(6-12(14)19)9-22-17(20)11-7-15(24-2)16(25-3)8-13(11)21-18(22)26/h4-8H,9,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIDDVFXUUCONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The target compound’s 3-chloro-4-methoxybenzyl group distinguishes it from analogs like 4l (4-methoxyphenyl), which lacks the chloro substituent. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or binding affinity compared to purely methoxy-substituted derivatives .

- Synthetic Complexity : The synthesis of 4l achieved an 81% yield via Suzuki-Miyaura coupling, whereas the target compound’s synthetic route remains unreported in the provided evidence. Thiourea intermediates (e.g., in ) suggest cyclization pathways for similar thione-containing quinazolines .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Theoretical Property Comparisons

Key Observations :

- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with analogs like GF120918 (LogP 4.1), suggesting moderate membrane permeability but poor aqueous solubility .

- Computational Insights : Triazolone derivatives (e.g., in ) were analyzed using DFT methods, revealing Mulliken charges and HOMO-LUMO gaps critical for reactivity. Similar studies on the target compound could elucidate its electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.